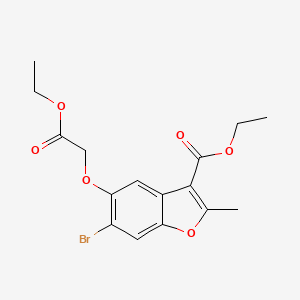

Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate (IUPAC name: ethyl 6-bromo-5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate) is a benzofuran derivative characterized by a bromine atom at position 6, a methyl group at position 2, and a complex ethoxy-2-oxoethoxy substituent at position 5 . Its molecular formula is C₁₇H₁₉BrO₆, with a molecular weight of 415.24 g/mol. The compound’s structure includes a benzofuran core with ester functionalities, making it a candidate for studies in medicinal chemistry and materials science. Key identifiers include CAS 315237-13-9 and MDL number MFCD02167013 .

Properties

IUPAC Name |

ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c1-4-20-14(18)8-22-13-6-10-12(7-11(13)17)23-9(3)15(10)16(19)21-5-2/h6-7H,4-5,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UALQJXCAPFMCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C2C(=C1)C(=C(O2)C)C(=O)OCC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps:

-

Bromination: : The introduction of the bromine atom is usually achieved through the bromination of a precursor benzofuran compound. This step often uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination.

-

Esterification: : The carboxylate ester group is introduced via esterification. This involves reacting the carboxylic acid derivative of the benzofuran with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

Ethoxy Group Addition: : The ethoxy group is typically introduced through an etherification reaction, where the appropriate alcohol (ethanol) reacts with the benzofuran derivative in the presence of a base like sodium or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

-

Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the ester or other functional groups.

-

Substitution: : Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols, sodium hydroxide (NaOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions typically result in the formation of new derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate has been explored for its pharmacological properties. Research indicates that derivatives of benzofuran compounds often exhibit significant anti-inflammatory, analgesic, and antimicrobial activities. For instance, similar compounds have been investigated for their ability to inhibit specific enzymes or receptors involved in disease processes, such as cancer and inflammation .

Structure-Activity Relationship Studies

Numerous studies have focused on the structure-activity relationships (SAR) of benzofuran derivatives, including this compound. These studies aim to identify the functional groups that contribute to biological activity, thereby guiding the design of more potent analogs. For example, modifications to the ethoxy or bromo substituents could enhance binding affinity to target proteins or improve solubility .

Drug Discovery

The compound's unique structure makes it a candidate for drug discovery programs targeting various diseases. The development of libraries of derivatives based on this scaffold allows researchers to explore a wide range of biological activities efficiently. Techniques such as high-throughput screening can be employed to identify promising candidates for further development .

Agricultural Research

Recent studies have also indicated potential applications in agriculture, particularly as fungicides or herbicides. The structural features of this compound suggest it could interact with biological pathways in plants or fungi, offering a new avenue for crop protection strategies .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromine atom and ester groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Comparison

Key Substituents and Derivatives

The target compound’s distinguishing feature is the 5-(2-ethoxy-2-oxoethoxy) group, which introduces both steric bulk and ester-based polarity. Below is a comparison with structurally related benzofuran derivatives:

Key Observations :

- Electronic Effects : The ethoxy-oxoethoxy group in the target compound introduces two ester moieties, enhancing polarity compared to aryloxy or alkyloxy substituents in analogues .

Cytotoxicity and Antimicrobial Properties

- Target Compound: Limited direct activity data are available, but structurally similar brominated benzofurans exhibit moderate cytotoxicity. For example, methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) shows significant activity against human cancer cell lines (e.g., IC₅₀ = 8–12 µM) .

- Fluorophenyl Derivative : The 2-fluorobenzyloxy substituent may enhance blood-brain barrier penetration, though its cytotoxicity remains untested.

- Bromination Trends: Brominated benzofurans generally exhibit lower cytotoxicity than their non-brominated precursors, as seen in compound 4 vs. its pre-brominated form .

Physicochemical Properties

| Property | Target Compound | Methyl 5-bromo-7-hydroxy-6-methoxy | Fluorophenyl Derivative |

|---|---|---|---|

| LogP (Predicted) | 3.2 | 2.1 | 4.0 |

| Hydrogen Bond Acceptors | 6 | 5 | 4 |

| Rotatable Bonds | 7 | 3 | 6 |

Key Trends :

- The ethoxy-oxoethoxy group increases rotatable bonds (7 vs. 3–6 in analogues), impacting conformational flexibility.

- Higher LogP in the fluorophenyl derivative suggests greater lipophilicity, favoring membrane permeability.

Biological Activity

Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Weight : 385.21 g/mol

- Chemical Structure : The compound features a benzofuran core with a bromine substituent and an ethoxy group, contributing to its biological properties.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It potentially interacts with receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

- Antimicrobial Activity : Similar compounds in the benzofuran class have shown significant antimicrobial properties, suggesting a potential for this compound as well.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit antimicrobial properties. A study highlighted that modifications at specific positions on the benzofuran ring significantly impact antimicrobial efficacy against various pathogens, including Mycobacterium tuberculosis and Staphylococcus aureus .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Benzofuran Derivative A | M. tuberculosis | 8 μg/mL |

| Benzofuran Derivative B | S. aureus | 0.78 μg/mL |

Anticancer Activity

Benzofuran derivatives have been explored for their anticancer properties. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound may possess anti-inflammatory effects, as suggested by studies on related benzofuran derivatives that modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Study 1: Antimycobacterial Activity

A series of benzofuran derivatives were synthesized and evaluated for their antimycobacterial activity against M. tuberculosis. The study found that specific structural modifications enhanced bioactivity, indicating that this compound could be a candidate for further exploration in this area .

Study 2: Anticancer Evaluation

In vitro studies assessed the cytotoxic effects of various benzofuran derivatives on cancer cell lines. The results demonstrated that certain modifications significantly increased the potency against breast cancer cells, suggesting a potential therapeutic application for Ethyl 6-bromo derivatives .

Q & A

Q. What are the optimal synthetic routes for Ethyl 6-bromo-5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate?

Methodological Answer: A common approach involves halogenation and etherification steps. For example, bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions, followed by etherification with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 90–95°C . Reaction progress should be monitored via TLC, with purification by column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and assess electronic environments. For instance, the ethoxy group typically appears as a triplet (~1.3 ppm) and quartet (~4.2 ppm) in ¹H NMR .

- X-ray crystallography : For unambiguous structural determination, especially to resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding patterns) .

- IR spectroscopy : To identify functional groups like ester carbonyls (~1700–1750 cm⁻¹) and ether linkages .

Q. How can computational tools aid in predicting the compound’s reactivity or stability?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties, frontier molecular orbitals, and potential reactive sites. Software like Gaussian or ORCA can simulate NMR chemical shifts for comparison with experimental data, helping resolve spectral ambiguities .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., anisotropic displacement parameters) be resolved during refinement?

Methodological Answer: Use iterative refinement in SHELXL with constraints for thermal motion. Validate models using R-factor convergence and difference Fourier maps. For twinned crystals, employ TWIN/BASF commands in SHELX . Cross-validate with independent software (e.g., OLEX2 ) to ensure parameter robustness.

Q. What strategies address regioselectivity challenges during halogenation or functionalization of the benzofuran core?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors. For bromination at the 5-position, electron-donating groups (e.g., methoxy) direct electrophilic attack. Use directing groups or protective strategies (e.g., temporary silyl ethers) to isolate desired products. Kinetic vs. thermodynamic control can be modulated via temperature and solvent polarity .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing, and how can they be engineered?

Methodological Answer: Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions. For example, C–H···O hydrogen bonds often stabilize layered structures . To engineer specific packing, introduce functional groups (e.g., hydroxyl, nitro) that promote directional interactions. Solvent choice during crystallization (e.g., ethyl acetate vs. DMSO) can also tune supramolecular architectures .

Q. How can discrepancies between experimental and theoretical spectral data (e.g., NMR chemical shifts) be reconciled?

Methodological Answer: Perform conformational analysis via molecular dynamics (MD) simulations to identify dominant conformers in solution. Adjust DFT calculations (e.g., include solvent effects via PCM models) to match experimental conditions. Cross-reference with solid-state NMR if crystallographic data are available .

Data Contradiction Analysis

Q. When crystallographic refinement suggests disorder but spectroscopic data indicates purity, how should this be resolved?

Methodological Answer: Re-examine diffraction data for twinning or pseudosymmetry using PLATON’s TwinRotMat . If disorder is confirmed, model alternate conformers with occupancy refinement. Validate purity via HPLC-MS and DSC (to check for polymorphic impurities) .

Q. If synthetic yields vary significantly between batches despite identical protocols, what systematic checks are essential?

Methodological Answer:

- Verify reagent stoichiometry and moisture sensitivity (e.g., K₂CO₃ activation via drying).

- Monitor reaction temperature homogeneity using calibrated probes.

- Characterize by-products via LC-MS to identify competing pathways (e.g., over-halogenation) .

Software and Tools

Q. Which software packages are recommended for crystallographic analysis of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.